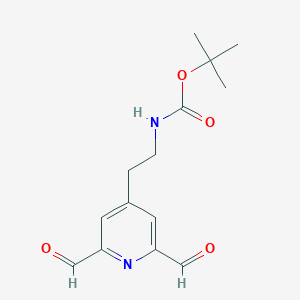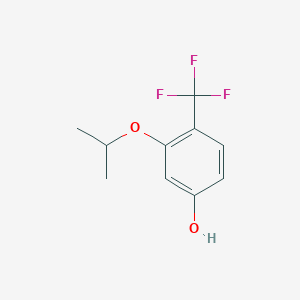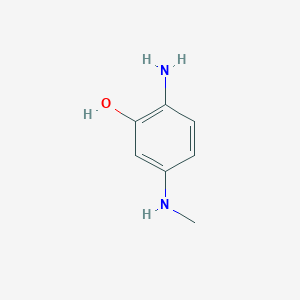![molecular formula C11H10O5 B14854478 [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with the molecular formula C11H10O5. It contains a formyl group, a methoxycarbonyl group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a methoxycarbonyl-substituted benzene derivative followed by the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Probes: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine:
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in enzymes or proteins, altering their activity. The methoxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- [3-Formylphenyl]acetic acid
- [5-(Methoxycarbonyl)phenyl]acetic acid
- [3-Formyl-4-(methoxycarbonyl)phenyl]acetic acid
Comparison:
- Structural Differences: The position of the formyl and methoxycarbonyl groups varies among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity: [3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid may exhibit unique reactivity patterns due to the specific positioning of its functional groups.
- Applications: While similar compounds may share some applications, this compound’s unique structure can make it more suitable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C11H10O5 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
2-(3-formyl-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C11H10O5/c1-16-11(15)9-3-7(5-10(13)14)2-8(4-9)6-12/h2-4,6H,5H2,1H3,(H,13,14) |
Clave InChI |
WCNAGQXRKLPEGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)



![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)






![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)

